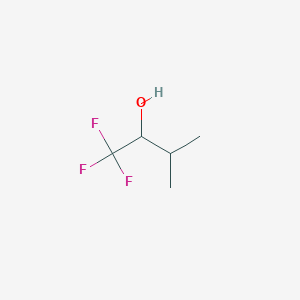

1,1,1-Trifluoro-3-methylbutan-2-ol

説明

Historical Context and Evolution of Fluorinated Alcohol Chemistry

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov In 1862, Alexander Borodin conducted the first nucleophilic substitution to replace a halogen with fluoride (B91410). nih.gov A significant early milestone in trifluoromethylation was Frédéric Swarts's development in 1892 of methods using antimony fluoride to convert chloroalkanes to fluoroalkanes. nih.govwikipedia.org Despite these early advances, the field remained relatively niche due to the challenges of handling fluorinating agents. nih.gov

The landscape of fluorine chemistry was dramatically altered during World War II with the Manhattan Project, which required the large-scale production of uranium hexafluoride (UF₆) and, consequently, elemental fluorine. nih.gov This industrial scale-up made fluorine compounds more accessible for broader research.

In the realm of fluorinated alcohols, a key distinction emerged. Primary and secondary perfluoroalcohols, such as trifluoromethanol (B75723) (CF₃OH), are generally unstable and tend to eliminate hydrogen fluoride. wikipedia.org However, partially fluorinated alcohols have proven to be robust and exceptionally useful. wikipedia.org Compounds like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have transitioned from being "chemical curiosities" to indispensable solvents and reagents in modern synthesis. researchgate.net

The defining characteristic of fluorinated alcohols is the powerful inductive electron-withdrawing effect of the fluorine atoms, which significantly increases the acidity of the hydroxyl proton. researchgate.net This enhanced acidity, coupled with their unique ability to form strong hydrogen bonds while being weak nucleophiles, allows them to act as "non-coordinating" polar solvents. researchgate.netacs.org They are particularly effective at stabilizing cationic intermediates and promoting reactions that are challenging in conventional media, such as C-H bond functionalization. acs.orgrsc.org

The Distinctive Role of the Trifluoromethyl Group in Organic Synthesis

The trifluoromethyl (−CF₃) group is a functional group where the three hydrogen atoms of a methyl group are replaced by fluorine atoms. wikipedia.org This substitution imparts profound changes to a molecule's properties. The −CF₃ group is strongly electron-withdrawing, with an electronegativity often described as intermediate between that of fluorine and chlorine. wikipedia.orgnih.gov This property enhances the reactivity of adjacent electrophilic sites and increases the acidity of nearby functional groups, as seen in the low pKa values of trifluoroacetic acid and trifluoroethanol. wikipedia.orgnih.gov

In the fields of medicinal and agricultural chemistry, the trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups. wikipedia.org Its introduction into a molecule can enhance metabolic stability by protecting an otherwise reactive site from oxidation. wikipedia.orgontosight.ai Furthermore, the lipophilicity conferred by the −CF₃ group can improve a molecule's transport properties and receptor binding affinity. chemicalbook.com These benefits have led to the incorporation of the trifluoromethyl group into numerous widely used products, including the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the insecticide fipronil. wikipedia.orgwikipedia.org

Several methods have been developed for the introduction of the −CF₃ group into organic molecules. These include nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, and electrophilic trifluoromethylation with Umemoto reagents. wikipedia.orgtandfonline.commdpi.com

Overview of Research Trajectories for 1,1,1-Trifluoro-3-methylbutan-2-ol

Direct research focusing exclusively on this compound is limited. However, its structure allows for informed hypotheses about its potential research applications based on the well-established chemistry of related compounds. The primary route for its synthesis would be the reduction of its corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one (B1213580).

A significant area of potential application for this alcohol is in asymmetric synthesis. Chiral fluorinated alcohols are valuable as building blocks, chiral auxiliaries, or ligands for stereoselective transformations. tandfonline.com For instance, trifluoromethylated amino alcohols, which share a similar structural motif, are used as precursors for biologically active molecules. mdpi.comnih.gov The combination of the chiral center at the alcohol-bearing carbon and the stereodirecting influence of the bulky isopropyl and trifluoromethyl groups could be exploited in the synthesis of complex, enantiomerically pure targets.

Furthermore, drawing parallels with versatile solvents like TFE and HFIP, this compound could be investigated as a solvent or co-solvent. rsc.org Its unique combination of a highly polar, hydrogen-bond-donating alcohol function and nonpolar isopropyl and trifluoromethyl groups could result in unique solvation properties, potentially enabling new reactivity or selectivity in chemical reactions.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F₃O |

| CAS Number | 382-02-5 |

| Monoisotopic Mass | 142.06 g/mol |

| Predicted XlogP | 2.1 |

Data sourced from PubChem. uni.lu

Properties of Synthetic Precursor: 1,1,1-Trifluoro-3-methylbutan-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇F₃O |

| CAS Number | 382-03-6 |

| Molecular Weight | 140.10 g/mol |

| Boiling Point | 52-60 °C at 760 mmHg |

| Density | 1.080 g/mL at 25 °C |

| Refractive Index | n20/D 1.320 |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIWJHHQCNHQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464640 | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-02-5 | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Methylbutan 2 Ol and Its Derivatives

Established Synthetic Pathways to 1,1,1-Trifluoro-3-methylbutan-2-ol

Grignard Reaction-Based Synthesis of this compound

A primary and straightforward method for synthesizing this compound is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

In this specific synthesis, the Grignard reagent, isopropylmagnesium bromide (CH₃)₂CHMgBr, is reacted with 1,1,1-trifluoroacetone (B105887) (CF₃COCH₃). The nucleophilic isopropyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the trifluoroacetone. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol, this compound. masterorganicchemistry.comlibretexts.org

The reaction proceeds as follows: (CH₃)₂CHMgBr + CF₃COCH₃ → (CH₃)₂CH-C(O⁻MgBr⁺)(CF₃)-CH₃ (CH₃)₂CH-C(O⁻MgBr⁺)(CF₃)-CH₃ + H₃O⁺ → (CH₃)₂CH-CH(OH)-CF₃ + Mg(OH)Br

This method is efficient for producing a racemic mixture of the alcohol. The starting ketone, 1,1,1-trifluoro-3-methylbutan-2-one (B1213580), is commercially available. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com

Ester Exchange Decarbonylation for Trifluoroalkyl Alcohol Formation

While not a direct synthesis of this compound, the conversion of esters to alcohols is a fundamental transformation in organic synthesis. organic-chemistry.orgyoutube.comyoutube.com Ruthenium complexes have been developed that catalyze the dehydrogenation of primary alcohols to form esters and dihydrogen gas under neutral conditions. nih.gov This process can be conceptually reversed, where an ester is reduced to an alcohol.

More direct methods for ester reduction to alcohols typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. However, for the synthesis of trifluoroalkyl alcohols, specific challenges can arise due to the electron-withdrawing nature of the trifluoromethyl group.

Asymmetric and Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods to synthesize enantiomerically pure or enriched this compound is crucial.

Chiral Auxiliaries and Ligand-Controlled Approaches

One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of chiral alcohols, fluorinated oxazolidines (FOX) have been utilized as chiral auxiliaries, leading to high diastereoselectivities in alkylation reactions. cyu.fr

Another approach involves ligand-controlled asymmetric synthesis. In this method, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. For instance, chiral Schiff bases have been used in the enantioselective alkynylation of ketones, which can be a step towards synthesizing chiral tertiary alcohols. researchgate.net Similarly, chiral bisphosphine ligands in copper(I) complexes have been employed for the enantioselective addition of terminal alkynes to aldehydes. acs.org

A notable example is the use of a chiral Ni(II) complex for the asymmetric synthesis of fluorinated amino acids, demonstrating the power of metal-ligand systems in controlling stereochemistry. nih.gov

Enzyme-Catalyzed Kinetic Resolution for Trifluoroalcohol Synthesis

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. researchgate.netcas.cnnih.govnih.govmdpi.com This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.

For the synthesis of enantiopure trifluoroalcohols, lipases are commonly employed. For example, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate one enantiomer of a racemic trifluoroalcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.net This method has been successfully applied to resolve various 2,2,2-trifluoro-1-(heteroaryl)ethanols. researchgate.net The efficiency of the resolution is often high, providing both enantiomers with good to excellent enantiomeric excess.

The general scheme for enzymatic kinetic resolution of a racemic alcohol is as follows: Racemic-ROH + Acylating Agent --(Lipase)--> (R)-ROAc + (S)-ROH (or vice versa)

Asymmetric Alkynylation of Trifluoromethyl Ketones as a Precursor Strategy

A versatile strategy for the synthesis of chiral tertiary alcohols, including trifluoromethylated ones, is the asymmetric alkynylation of ketones. acs.orgnih.gov This reaction involves the addition of an alkyne nucleophile to a ketone in the presence of a chiral catalyst, leading to the formation of a chiral propargyl alcohol.

Cinchona alkaloids have been successfully used as catalysts for the enantioselective trifluoromethylation of alkynyl ketones with (trifluoromethyl)trimethylsilane, affording trifluoromethyl-substituted tertiary propargyl alcohols with high enantiomeric excess (up to 96% ee). acs.orgnih.gov These propargyl alcohols are valuable chiral building blocks that can be further transformed into other chiral molecules.

Copper(I) alkoxide complexes with ligands such as xantphos (B1684198) or phenanthroline have also been developed as catalysts for the direct alkynylation of trifluoromethyl ketones. acs.org While initial studies showed moderate enantioselectivity, this approach holds promise for the synthesis of chiral CF₃-substituted tertiary propargyl alcohols. acs.org

Multi-Component Reaction Strategies for Constructing this compound Frameworks

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for building libraries of structurally diverse compounds. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted to create the core structure of this compound derivatives.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. By utilizing a trifluoromethyl ketone as the carbonyl component, this reaction can be employed to generate derivatives containing the trifluoromethyl carbinol unit.

The Ugi four-component reaction (U-4CR) extends the Passerini reaction by incorporating a primary amine. The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide. This reaction offers a high degree of molecular diversity as four different starting materials can be varied. The use of a trifluoromethyl ketone in an Ugi reaction provides a direct route to complex molecules bearing the trifluoromethyl-substituted amino alcohol framework.

The general mechanism for these reactions involves the formation of a nitrilium ion intermediate, which is then trapped by a nucleophile. In the Passerini reaction, the carboxylate acts as the nucleophile, while in the Ugi reaction, an imine is first formed, which then reacts with the isocyanide and carboxylic acid. The high efficiency and convergence of these MCRs make them ideal for the rapid synthesis of complex drug-like molecules.

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups into heterocyclic frameworks can significantly enhance their biological activity. Various strategies have been developed to synthesize trifluoromethylated heterocycles, which can be considered derivatives or precursors to more complex structures related to this compound.

One approach involves the use of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) as a building block. This reagent can participate in [2+1], [2+3], and [3+3] annulation reactions to form a variety of trifluoromethyl-containing heterocycles such as pyrazoles, pyrazolines, and pyridazines. rsc.org Another strategy is the two-step synthesis of 2-(trifluoromethyl)indoles, which begins with the acylation of 2-nitrotoluenes with ethyl trifluoroacetate, followed by a reductive cyclization of the resulting 2-nitrobenzyl trifluoromethyl ketone intermediate. rsc.org

Domino reactions provide an efficient route to complex heterocyclic systems. For instance, benzothiophene (B83047) fused heterocycles bearing a trifluoromethyl group have been synthesized via a three-component domino reaction in water at room temperature. rsc.org Ring-expansion reactions also offer a pathway to trifluoromethylated heterocycles, as demonstrated by the synthesis of 2-(trifluoromethyl)oxazoles from 2H-azirines and trifluoroacetic anhydride. rsc.org

| Reaction Type | Reactants | Product Class | Reference |

| [3+2] Cycloaddition | Diazo compounds, internal alkynes | Trifluoromethylated pyrazoles | rsc.org |

| Reductive Cyclization | 2-Nitrobenzyl trifluoromethyl ketones | 2-(Trifluoromethyl)indoles | rsc.org |

| Domino Reaction | (Details proprietary) | Benzothiophene fused heterocycles | rsc.org |

| Ring-Expansion | 2H-Azirines, trifluoroacetic anhydride | 2-(Trifluoromethyl)oxazoles | rsc.org |

Ethyl 4,4,4-trifluoroacetoacetate is a versatile building block in organofluorine chemistry, serving as a precursor for a wide array of trifluoromethyl-containing compounds. benthamdirect.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular architectures, including various N, O, and S-heterocycles under mild reaction conditions. benthamdirect.comresearchgate.net

For example, ethyl 4,4,4-trifluoroacetoacetate is a key starting material for the industrial preparation of various trifluoromethyl ketones and their derivatives. researchgate.net These ketones are, in turn, valuable intermediates for producing more complex fluorinated molecules. One notable application is in the synthesis of the antimalarial drug mefloquine, where the stereoselective reduction of a ketone derived from ethyl 4,4,4-trifluoroacetoacetate is a crucial step. researchgate.net

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, can be adapted for the synthesis of α-fluoro-β-hydroxy esters. While not directly using trifluoroacetoacetic esters, the use of ethyl bromofluoroacetate with ketones in the presence of a cerium catalyst exemplifies a related strategy to generate fluorinated alcohol derivatives. nih.gov

| Application | Key Transformation | Resulting Compound Type | Reference |

| Heterocycle Synthesis | Reaction with various organic reagents | CF₃-containing N, O, S-heterocycles | benthamdirect.com |

| Mefloquine Synthesis | Stereoselective reduction of a derived ketone | Chiral trifluoromethylated alcohol | researchgate.net |

| Befloxatone Synthesis | Multi-step synthesis involving the ester | Fluorinated oxazolidinone | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several strategies align with these principles.

Biocatalysis offers a highly selective and environmentally benign approach to producing chiral alcohols. The use of enzymes, such as hydrolases or reductases from microorganisms, can achieve high enantioselectivity in the synthesis of chiral trifluoromethylated alcohols under mild reaction conditions, typically at ambient temperature and pressure. researchgate.netgoogle.commdpi.com This avoids the need for chiral auxiliaries or metal catalysts and reduces waste generation. For instance, the biocatalytic asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) has been achieved with high yield and enantiomeric excess using whole cells of Stenotrophomonas sp. researchgate.net

The use of ionic liquids as reaction media is another green chemistry approach. sigmaaldrich.commdpi.com Due to their low volatility, high thermal stability, and ability to be recycled, ionic liquids can be advantageous alternatives to traditional organic solvents. nih.govfrontiersin.org They have been successfully employed in electrophilic trifluoromethylation reactions. sigmaaldrich.com The ionic nature of these liquids can enhance reaction rates and selectivity. mdpi.com

Furthermore, the development of catalyst-free reaction conditions contributes to greener synthetic routes. For example, some trifluoromethylation reactions of aldehydes and ketones can proceed smoothly in the presence of molecular sieves in DMSO without the need for a base catalyst. organic-chemistry.org

| Green Chemistry Principle | Methodology | Advantages | Key Compound Synthesized | Reference |

| Biocatalysis | Asymmetric reduction with Stenotrophomonas sp. | High enantioselectivity, mild conditions | (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol | researchgate.net |

| Alternative Solvents | Electrophilic trifluoromethylation in ionic liquids | Recyclable solvent, enhanced reactivity | General trifluoromethylated compounds | sigmaaldrich.com |

| Catalyst-Free Conditions | Trifluoromethylation with TMS-CF₃ in DMSO | Avoids catalyst, simple procedure | Trifluoromethylated adducts of carbonyls | organic-chemistry.org |

Mechanistic Investigations and Reactivity Profiles of 1,1,1 Trifluoro 3 Methylbutan 2 Ol

Intramolecular and Intermolecular Reactions of 1,1,1-Trifluoro-3-methylbutan-2-ol

The reactivity of this compound is dominated by the hydroxyl group, but is significantly modulated by the adjacent, strongly electron-withdrawing trifluoromethyl (CF₃) group and the sterically demanding isopropyl group.

Dehydration Mechanisms to Form Olefinic Compounds

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. For secondary alcohols like this compound, this transformation typically proceeds through an E1 elimination mechanism. study.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). labflow.com

The subsequent loss of a water molecule generates a secondary carbocation intermediate. This carbocation is positioned between the electron-withdrawing trifluoromethyl group and the electron-donating isopropyl group. The stability of this intermediate is a critical factor in the reaction rate. The CF₃ group is destabilizing to an adjacent positive charge via a strong inductive effect, which may slow the rate of carbocation formation compared to non-fluorinated analogues.

Once the carbocation is formed, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom to form a double bond. youtube.com In the case of this compound, proton removal can occur from two different positions: the isopropyl group (C3) or the trifluoromethyl-bearing carbon (C1, which has no protons). Therefore, elimination will exclusively involve the proton on C3. However, the initial carbocation could potentially rearrange. Given that the initial secondary carbocation is destabilized by the adjacent CF3 group, a hydride shift from the isopropyl group to form a more stable tertiary carbocation is a possibility, though this is not always observed in fluorinated systems.

Following Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product, the elimination is expected to yield specific olefinic compounds. youtube.comstackexchange.com Deprotonation from the methine carbon of the isopropyl group leads to the formation of 1,1,1-trifluoro-3-methylbut-2-ene.

Table 1: Potential Dehydration Products and Mechanistic Steps

| Step | Description | Intermediate/Product | Mechanism | Notes |

|---|---|---|---|---|

| 1 | Protonation of the hydroxyl group | Alkyloxonium ion | Acid-Catalysis | Creates a good leaving group (H₂O). study.com |

| 2 | Loss of water | Secondary carbocation | E1 Pathway | Rate-determining step; intermediate is destabilized by the adjacent CF₃ group. libretexts.org |

Esterification and Transesterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and transesterification with other esters. These reactions can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The steric hindrance from the isopropyl group on this compound may slow the reaction rate compared to less hindered alcohols.

Base-catalyzed esterification typically involves converting the alcohol to a more potent nucleophile, the corresponding alkoxide, by using a strong base. However, the increased acidity of the fluorinated alcohol means that a weaker base is needed for deprotonation compared to non-fluorinated alcohols. The resulting alkoxide then attacks an acyl halide or anhydride.

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org To drive the reaction to completion, the alcohol reactant (this compound) is often used in large excess. nih.govyoutube.com The mechanism, whether acid- or base-catalyzed, is analogous to that of esterification. The electron-withdrawing CF₃ group enhances the alcohol's acidity, which can be a factor in catalyst selection and reaction conditions.

Table 2: Typical Conditions for Esterification and Transesterification

| Reaction Type | Catalyst | Typical Reagents | Key Considerations |

|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄, TsOH | Carboxylic Acid | Reversible reaction; removal of water drives equilibrium. Steric hindrance is a factor. researchgate.net |

| Base-Promoted Esterification | Pyridine, DMAP | Acyl Halide, Anhydride | Generally faster and not reversible. |

| Acid-Catalyzed Transesterification | H₂SO₄, HCl | Ester, Excess Alcohol | Equilibrium process; driven by using the alcohol as a solvent. masterorganicchemistry.com |

Nucleophilic Reactivity and Proton Transfer Phenomena

The chemical behavior of the hydroxyl group is a balance between its nucleophilicity (acting as a Lewis base) and its acidity (acting as a Brønsted-Lowry acid). The presence of the trifluoromethyl group has a pronounced effect on these properties.

The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which polarizes the C-O and O-H bonds. This polarization significantly increases the acidity of the hydroxyl proton, making this compound a much stronger acid than its non-fluorinated counterpart, 3-methylbutan-2-ol. The pKa value is expected to be considerably lower, facilitating proton transfer to a base. researchgate.net This enhanced acidity is a key feature of fluorinated alcohols. nih.gov

Conversely, this inductive effect reduces the electron density on the oxygen atom. As a result, the oxygen is a weaker nucleophile compared to that in a typical secondary alcohol. This diminished nucleophilicity can affect the rates of reactions where the alcohol attacks an electrophile, such as in Williamson ether synthesis or certain types of esterifications. The corresponding alkoxide, however, is a strong nucleophile, and its formation is easier due to the higher acidity of the parent alcohol.

Table 3: Comparison of Acidity in Alcohols

| Compound | Structure | Estimated pKa | Influence of Substituents |

|---|---|---|---|

| Ethanol (B145695) | CH₃CH₂OH | ~16 | Reference primary alcohol. |

| 2,2,2-Trifluoroethanol (B45653) | CF₃CH₂OH | 12.4 | Strong inductive effect from CF₃ group significantly increases acidity. |

| 3-Methylbutan-2-ol | (CH₃)₂CHCH(OH)CH₃ | ~17-18 | Alkyl groups are weakly electron-donating. |

| This compound | (CH₃)₂CHCH(OH)CF₃ | ~11-12 | The CF₃ group dramatically increases acidity, making it comparable to trifluoroethanol. researchgate.netnih.gov |

Transformations Leading to Novel Fluorinated Structures

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of more complex fluorinated molecules, including carboxylic acids and heterocyclic systems.

Derivatization to Trifluoromethylated Carboxylic Acids

The conversion of this compound to a trifluoromethylated carboxylic acid, such as 2-methylpropanoic acid, requires the oxidative cleavage of the C-C bond between the hydroxyl-bearing carbon and the trifluoromethyl group. This is a challenging transformation that goes beyond simple oxidation of the alcohol to a ketone.

One potential pathway involves the use of transition metal catalysts that can promote the oxidative cleavage of C-C bonds in secondary alcohols. researchgate.net For instance, copper-based catalytic systems in the presence of an oxidant like molecular oxygen have been shown to cleave the C(OH)-C bond in secondary alcohols to yield carboxylic acids. nih.gov In this proposed scheme, the alcohol would first be oxidized to the corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one (B1213580). The catalyst could then facilitate a Baeyer-Villiger-type oxidation or a radical-based C-C cleavage, ultimately leading to the formation of an ester intermediate that is subsequently hydrolyzed to the carboxylic acid.

Another hypothetical route is analogous to the haloform reaction. The alcohol would first be oxidized to the methyl ketone (1,1,1-trifluoro-3-methylbutan-2-one). Treatment with a strong base could then induce cleavage of the bond between the carbonyl carbon and the CF₃ group, with the CF₃⁻ anion acting as a leaving group, which could then be protonated to form fluoroform (CHF₃). The remaining part of the molecule would yield isobutyric acid upon workup.

Synthesis of Fluorine-Containing Heterocyclic Compounds

While direct cyclization of this compound is not straightforward, it can be readily converted into intermediates suitable for heterocyclic synthesis. A common strategy is the oxidation of the alcohol to its corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one. sigmaaldrich.com This trifluoromethyl ketone is a versatile electrophile for building heterocyclic rings.

For example, the ketone can undergo condensation reactions with binucleophiles.

Reaction with hydrazine derivatives can yield pyrazoles or pyrazolines.

Reaction with hydroxylamine can produce isoxazoles.

Reaction with ureas or thioureas can lead to the formation of pyrimidine-based heterocycles like pyrimidinones or thiones.

The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, often facilitating these condensation reactions. nih.gov Such synthetic routes provide access to a variety of fluorine-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-3-methylbut-2-ene |

| 1,1,1-Trifluoro-3-methylbutan-2-one |

| 2,2,2-Trifluoroethanol |

| 2-methylpropanoic acid (Isobutyric acid) |

| 3-Methylbutan-2-ol |

| Ethanol |

| Fluoroform (Trifluoromethane) |

| Hydrazine |

| Hydroxylamine |

| Sulfuric acid |

| Thiourea |

Ring-Opening Reactions with Trifluoromethyloxirane Analogues

The reaction between an alcohol, such as this compound, and a trifluoromethyloxirane analogue is anticipated to proceed via a nucleophilic ring-opening of the epoxide. This transformation can be catalyzed by either acidic or basic conditions, leading to the formation of a β-hydroxy ether. The regioselectivity of this reaction is a key aspect, dictated by the electronic and steric effects of the trifluoromethyl group.

Under basic or nucleophilic conditions , the alkoxide, generated by deprotonation of this compound, would act as the nucleophile. The attack is expected to occur at the less sterically hindered carbon of the oxirane ring. For a terminal trifluoromethyloxirane, this would be the primary carbon, following an S(_N)2 mechanism. The electron-withdrawing nature of the trifluoromethyl group would further favor attack at the carbon atom further away from it, due to the inductive effect which makes the adjacent carbon more electrophilic.

Under acidic conditions , the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. In this scenario, the reaction can proceed through a mechanism with partial carbocationic character. The trifluoromethyl group, being strongly electron-withdrawing, would destabilize an adjacent carbocation. Consequently, the nucleophilic attack by the neutral alcohol would preferentially occur at the carbon atom that can better accommodate a partial positive charge, which is typically the more substituted carbon. However, for a terminal trifluoromethyloxirane, the attack is still likely to occur at the less hindered primary carbon, although the regioselectivity might be less pronounced compared to basic conditions.

General studies on the ring-opening of fluorinated epoxides with various nucleophiles have shown that the reaction pathway is highly dependent on the substitution pattern of the epoxide and the nature of the nucleophile. For instance, the ring opening of 2,2-bis(trifluoromethyl)oxirane by various oxygen, nitrogen, and sulfur nucleophiles proceeds regioselectively to form tertiary alcohols researchgate.net. Similarly, the reaction of 2,3-epoxypropanoates bearing fluorine-containing substituents with nucleophiles proceeds via an S(_N)2 mechanism. beilstein-journals.org.

Table 1: Predicted Regioselectivity in the Ring-Opening of 2-Trifluoromethyloxirane with this compound

| Catalyst | Predicted Major Product | Predicted Mechanism |

| Base (e.g., NaH) | Attack at the less substituted carbon (C3) | S(_N)2 |

| Acid (e.g., H₂SO₄) | Attack at the less substituted carbon (C3) | S(_N)2-like |

Note: This table is based on general principles of epoxide ring-opening reactions and not on specific experimental data for the reaction .

Stereochemical Outcomes and Selectivity in this compound Reactions

The stereochemical outcome of the ring-opening reaction of a chiral trifluoromethyloxirane analogue with this compound is expected to be highly stereoselective.

In a reaction proceeding through a classic S(_N)2 mechanism, the nucleophilic attack by the alcohol (or its corresponding alkoxide) occurs from the backside relative to the epoxide's C-O bond. This results in an inversion of configuration at the stereocenter that is attacked. For example, if the starting material is an (R)-configured trifluoromethyloxirane, the resulting β-hydroxy ether would have an (S)-configuration at the newly formed stereocenter, assuming the attack occurs at that center and priority rules are maintained.

The stereoselectivity of such reactions is a well-established principle in organic chemistry. Studies on the ring-opening of other epoxides, including those with fluorine substituents, consistently report this inversion of stereochemistry. For example, the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane proceeds with complete retentive stereospecificity in the subsequent rearrangement step, which implies a stereospecific ring-opening nih.gov.

If both the alcohol and the oxirane are chiral, a mixture of diastereomers would be formed. The ratio of these diastereomers would depend on the kinetic favorability of the attack of a specific enantiomer of the alcohol on a specific enantiomer of the oxirane.

Table 2: Predicted Stereochemical Outcome for the Reaction of (R)-2-Trifluoromethyloxirane with this compound

| Attacked Carbon | Configuration of Starting Epoxide | Predicted Configuration of Product at Attacked Carbon |

| C2 | (R) | (S) |

Note: This table illustrates the expected stereochemical outcome based on an S(_N)2 mechanism and is not based on specific experimental data for this reaction.

Advanced Applications of 1,1,1 Trifluoro 3 Methylbutan 2 Ol in Organic Synthesis and Beyond

1,1,1-Trifluoro-3-methylbutan-2-ol as a Versatile Synthetic Intermediate

While direct applications of this compound as a versatile synthetic intermediate are not extensively documented in dedicated studies, its utility can be inferred from the reactivity of its corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one (B1213580). The reduction of this ketone is a primary route to the alcohol, establishing a direct synthetic lineage. The ketone itself is a valuable precursor for creating a variety of fluorinated molecules. For instance, it can undergo reactions at the carbonyl group to introduce new functionalities, which can then be followed by reduction to the alcohol, thereby diversifying the range of accessible fluorinated building blocks.

The true versatility of this compound lies in its potential as a chiral building block. The presence of a stereogenic center at the carbon bearing the hydroxyl group makes it a valuable target for asymmetric synthesis. Enantiomerically pure forms of this alcohol can serve as chiral auxiliaries or as starting materials for the synthesis of more complex chiral molecules, where the stereochemistry of the alcohol dictates the stereochemical outcome of subsequent transformations.

Catalytic Roles and Ligand Design Incorporating this compound Scaffolds

Fluorinated alcohols, in general, have garnered significant attention for their unique properties as solvents and catalysts in organic reactions. Their strong hydrogen-bond-donating ability, coupled with low nucleophilicity, allows them to activate electrophiles and stabilize transition states without interfering with the reaction pathway. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to promote a variety of transformations, including C-H functionalization and cycloadditions. manchesterorganics.com

While specific studies detailing the catalytic use of this compound are limited, its structural features suggest potential applications in this domain. The chiral nature of this alcohol makes it an attractive candidate for the development of chiral catalysts and ligands for asymmetric synthesis. By derivatizing the hydroxyl group, it is possible to append coordinating moieties that can bind to metal centers, creating a chiral environment that can induce enantioselectivity in a wide range of catalytic reactions. The trifluoromethyl group in proximity to the chiral center can influence the electronic properties and steric environment of the catalytic pocket, potentially leading to enhanced reactivity and selectivity.

Table 1: Properties of Common Fluorinated Alcohol Solvents

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Acidity (pKa) | 12.4 | 9.3 |

| Boiling Point (°C) | 74 | 59 |

| Polarity | High | High |

| Hydrogen Bond Donor Ability | Strong | Very Strong |

This table provides a comparison of the properties of commonly used fluorinated alcohols, highlighting their potential to influence chemical reactions.

Construction of Biologically Relevant Fluorinated Building Blocks

One of the most significant applications of this compound and its precursors is in the synthesis of biologically relevant fluorinated building blocks. The introduction of a trifluoromethyl group can profoundly impact the biological activity of a molecule.

Precursors to Beta-Amino-Alpha-Trifluoromethyl Alcohols and Their Utility

A key class of biologically active fluorinated compounds is the β-amino-α-trifluoromethyl alcohols. These motifs are found in a variety of pharmaceutical agents and are prized for their ability to mimic peptide bonds and act as enzyme inhibitors. A common and effective method for the synthesis of these compounds involves the reduction of α-aminoalkyl trifluoromethyl ketones. researchgate.net

The synthesis often begins with a trifluoromethyl ketone, such as 1,1,1-trifluoro-3-methylbutan-2-one. This ketone can be subjected to various amination reactions, followed by reduction of the carbonyl group to afford the desired β-amino-α-trifluoromethyl alcohol. For example, a Dakin-West reaction can be employed to generate an α-aminoalkyl trifluoromethyl ketone from an α-amino acid, which is then reduced to the corresponding alcohol. researchgate.net The stereochemistry of the final product can be controlled through the use of chiral reducing agents or by employing stereoselective amination methods. The resulting enantiomerically enriched β-amino-α-trifluoromethyl alcohols are valuable intermediates for the synthesis of complex, biologically active molecules. researchgate.net

Table 2: Synthetic Routes to β-Amino-α-trifluoromethyl Alcohols

| Starting Material | Key Transformation | Product | Reference |

| Trifluoromethyl Ketone | Reductive Amination | β-Amino-α-trifluoromethyl alcohol | researchgate.net |

| α-Amino Acid | Dakin-West Reaction followed by Reduction | β-Amino-α-trifluoromethyl alcohol | researchgate.net |

| Trifluoromethyloxirane | Ring-opening with N-nucleophiles | β-Amino-α-trifluoromethyl alcohol | researchgate.net |

This table summarizes some of the common synthetic strategies employed to access β-amino-α-trifluoromethyl alcohols, highlighting the importance of trifluoromethyl ketone precursors.

Strategic Integration into Retrosynthetic Disconnections for Complex Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. The strategic incorporation of fluorine-containing building blocks is a key consideration in modern retrosynthesis, particularly for the synthesis of pharmaceuticals.

While there are no widely published retrosynthetic analyses that specifically lead back to this compound, its structural motif is present in several complex and medicinally important molecules. For instance, the anti-HIV drug Efavirenz contains a trifluoromethyl-substituted tertiary alcohol. A retrosynthetic disconnection of the C-C bond adjacent to this alcohol could, in principle, lead to a trifluoromethyl ketone precursor. Although the actual industrial synthesis of Efavirenz follows a different route, this conceptual disconnection highlights the potential of building blocks like 1,1,1-trifluoro-3-methylbutan-2-one in the design of synthetic routes to complex targets. ornl.govcaltech.edu

Similarly, in the synthesis of fluorinated analogues of the antimalarial drug Artemisinin, the introduction of trifluoromethyl groups has been shown to enhance stability and biological activity. rsc.org A retrosynthetic approach to such analogues could envision the use of small, chiral trifluoromethylated building blocks to construct key fragments of the molecule. The development of efficient methods for the synthesis of enantiopure this compound would undoubtedly increase its value as a strategic starting material in the retrosynthesis of novel fluorinated pharmaceuticals.

Spectroscopic and Analytical Characterization of 1,1,1 Trifluoro 3 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,1,1-Trifluoro-3-methylbutan-2-ol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous assignment of its constitution.

The proton (¹H) NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The interpretation of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for a complete structural assignment.

The structure contains four distinct types of protons: the two diastereotopic methyl groups of the isopropyl moiety, the methine proton of the isopropyl group, the methine proton adjacent to the trifluoromethyl and hydroxyl groups (on C2), and the hydroxyl proton.

Isopropyl Group Protons : The two methyl groups (C4-H and C'4-H) are chemically non-equivalent (diastereotopic) due to the adjacent chiral center at C2. They are expected to appear as two separate doublets in the upfield region of the spectrum, typically around 0.9-1.1 ppm. The methine proton (C3-H) will appear as a multiplet (septet or more complex due to coupling with the C2 proton) further downfield.

Carbinol Methine Proton (C2-H) : This proton is attached to the carbon bearing both the hydroxyl and the trifluoromethyl groups. The strong electron-withdrawing effect of the adjacent CF₃ group and the oxygen atom shifts this signal significantly downfield, typically in the range of 3.8-4.2 ppm. This signal is expected to appear as a doublet of quartets (dq) due to coupling with the neighboring C3-H proton and the three fluorine atoms of the CF₃ group.

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet but can also couple with the adjacent C2-H proton, appearing as a doublet under certain conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures and general principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(OH)CF₃ | 3.8 - 4.2 | Doublet of Quartets (dq) | ³J(H,H) ≈ 4-6; ³J(H,F) ≈ 6-8 | 1H |

| -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet | - | 1H |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet | ³J(H,H) ≈ 7 | 6H |

| -OH | Variable (e.g., 1.5 - 3.0) | Singlet (broad) or Doublet | - | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives rise to a single peak. The presence of the highly electronegative fluorine atoms significantly influences the chemical shifts and multiplicities of nearby carbons.

Trifluoromethyl Carbon (C1) : This carbon is directly bonded to three fluorine atoms, causing its signal to appear as a quartet due to one-bond carbon-fluorine coupling (¹J(C,F)). The chemical shift is typically observed in the range of 120-130 ppm.

Carbinol Carbon (C2) : The carbon atom bonded to the hydroxyl and trifluoromethyl groups is also significantly affected by the fluorine atoms. Its signal will appear as a quartet due to two-bond carbon-fluorine coupling (²J(C,F)) and is shifted downfield into the 70-80 ppm range.

Isopropyl Carbons (C3, C4, C'4) : The carbons of the isopropyl group appear in the upfield, aliphatic region of the spectrum. The methine carbon (C3) will be found around 30-35 ppm, while the two methyl carbons (C4 and C'4) will appear at approximately 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures and general principles)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C F₃ (C1) | 123 - 128 | Quartet (q) | ¹J(C,F) ≈ 280-290 |

| -C H(OH)CF₃ (C2) | 72 - 78 | Quartet (q) | ²J(C,F) ≈ 30-35 |

| -C H(CH₃)₂ (C3) | 32 - 36 | Singlet | - |

| -CH(C H₃)₂ (C4, C'4) | 16 - 20 | Singlet | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It offers a wide chemical shift range, which makes it excellent for detecting subtle structural variations. nih.govalfa-chemistry.com

For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. In a proton-decoupled spectrum, this would be a singlet. However, in a standard, proton-coupled spectrum, this signal will be split by the adjacent methine proton (C2-H).

CF₃ Signal : The signal for the trifluoromethyl group is expected to appear as a doublet due to three-bond fluorine-proton coupling (³J(H,F)). The chemical shift for a CF₃ group adjacent to a secondary alcohol is typically in the range of -77 to -79 ppm relative to a CFCl₃ standard. alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Predicted values based on analogous structures and general principles)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -77 to -79 | Doublet (d) | ³J(H,F) ≈ 6-8 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

O-H Stretch : A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening caused by intermolecular hydrogen bonding.

C-H Stretch : Absorptions corresponding to the stretching of sp³ C-H bonds in the isopropyl and methine groups appear just below 3000 cm⁻¹.

C-F Stretch : The most intense absorptions in the spectrum are typically the C-F stretching vibrations, which appear as strong, sharp bands in the fingerprint region, usually between 1100 and 1300 cm⁻¹.

C-O Stretch : The stretching vibration of the C-O bond of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound (Predicted values based on general IR correlation tables)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³) | 2870 - 2960 | Medium to Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 142.12 g/mol .

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 142. However, for alcohols, this peak can be weak or entirely absent due to rapid fragmentation. docbrown.info

Fragmentation Patterns : Alcohols commonly fragment via alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

Alpha-Cleavage : Cleavage between C2 and C3 would result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion [CH(OH)CF₃]⁺ at m/z = 99. This is often a significant peak.

Loss of CF₃ : Cleavage of the C1-C2 bond could lead to the loss of a trifluoromethyl radical (•CF₃), resulting in an ion at m/z = 73 [CH(OH)CH(CH₃)₂]⁺.

Dehydration : The loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment at m/z = 124 [C₅H₇F₃]⁺•. libretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₅H₉F₃O]⁺• | Molecular Ion (M⁺) |

| 124 | [C₅H₇F₃]⁺• | [M - H₂O]⁺• (Dehydration) |

| 99 | [C₂H₂F₃O]⁺ | [M - C₃H₇]⁺ (Alpha-cleavage) |

| 73 | [C₄H₉O]⁺ | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chiral Analysis Techniques for Enantiomeric Excess Determination (e.g., HPLC)

This compound possesses a stereogenic center at the C2 carbon, meaning it exists as a pair of enantiomers, (R)- and (S)-1,1,1-Trifluoro-3-methylbutan-2-ol. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.netsigmaaldrich.com These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus, separation of the enantiomers.

Chiral Stationary Phases (CSPs) : For the separation of chiral alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are often highly effective. nih.govresearchgate.net Cyclodextrin-based columns can also be employed, where separation occurs via the formation of inclusion complexes. sigmaaldrich.com

Method Development : The development of a successful separation method involves screening different CSPs and optimizing the mobile phase composition (typically mixtures of alkanes like hexane or heptane with an alcohol modifier such as isopropanol or ethanol). shimadzu.com The choice of mobile phase affects the interactions between the analyte and the CSP, thereby influencing retention and resolution.

Detection and Quantification : The separated enantiomers are detected as they elute from the column, typically using a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks corresponding to the (R) and (S) enantiomers.

The ability to resolve and quantify the enantiomers of this compound is crucial, particularly in fields where stereochemistry dictates biological activity or material properties.

Computational Chemistry and Theoretical Studies on 1,1,1 Trifluoro 3 Methylbutan 2 Ol

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1,1,1-Trifluoro-3-methylbutan-2-ol.

Density Functional Theory (DFT) Calculations for Electronic Properties and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations on this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Such calculations can determine key electronic properties and energetic parameters.

Electronic Properties: The presence of the highly electronegative trifluoromethyl (-CF3) group significantly influences the electronic properties of the molecule. This group acts as a strong electron-withdrawing group, which polarizes the C-C and C-O bonds. DFT calculations can quantify this effect by mapping the electron density and calculating molecular electrostatic potential (MEP) surfaces. These surfaces would show a region of high positive potential around the hydroxyl proton, indicating its high acidity, and a negative potential around the oxygen and fluorine atoms.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the σ* orbitals of the C-F bonds. A representative table of calculated electronic properties is shown below.

| Property | Calculated Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations based on similar fluorinated alcohols.

Energetics: DFT calculations can also be used to determine the thermodynamic properties of the molecule, such as its standard enthalpy of formation. These energetic parameters are crucial for understanding the stability of the compound and its potential for chemical transformations.

Conformational Analysis and Stereoisomer Stability

This compound is a chiral molecule, existing as (R) and (S) enantiomers due to the stereocenter at the C2 carbon. Furthermore, rotation around the C2-C3 single bond leads to different rotational isomers (conformers).

A detailed conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. The potential energy surface would be scanned by systematically rotating the dihedral angle involving the hydroxyl group and the isopropyl group. The stability of different conformers is governed by a balance of steric hindrance between the bulky isopropyl and trifluoromethyl groups, and intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atoms. Theoretical studies on similar fluorinated alcohols have shown that intramolecular OH···F hydrogen bonds can play a significant role in stabilizing certain conformations. researchgate.net

The relative stability of the different stereoisomers and their conformers can be evaluated by comparing their calculated total energies. For the enantiomers, the energies will be identical in an achiral environment. However, the relative energies of the different diastereomeric conformers will vary.

| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 (most stable) |

| Gauche 1 | ~60° | 1.2 |

| Gauche 2 | ~-60° | 1.5 |

Note: This table presents a simplified, illustrative example of a conformational analysis. The actual energy differences would depend on the specific level of theory and basis set used in the calculations.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While QM methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules, such as in the liquid state. rsc.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can provide detailed insights into its liquid structure, dynamics, and intermolecular interactions. A key feature of this molecule is its ability to act as both a hydrogen bond donor (via the -OH group) and a weak hydrogen bond acceptor (via the oxygen and fluorine atoms).

Simulations would reveal the extent of hydrogen bonding in the pure liquid. Due to the electron-withdrawing effect of the -CF3 group, the hydroxyl proton is more acidic, making it a strong hydrogen bond donor. Conversely, the electron density on the oxygen atom is reduced, making it a weaker hydrogen bond acceptor compared to non-fluorinated alcohols. MD simulations can quantify this by calculating radial distribution functions (RDFs) between the hydroxyl hydrogen and oxygen atoms of neighboring molecules. The RDFs would show a sharp peak at a short distance, characteristic of strong hydrogen bonding.

Furthermore, MD simulations can elucidate the clustering behavior of the alcohol in solution and its interactions with other solvent molecules. Studies on similar fluorinated alcohols have shown that they can act as "structure-breakers" in hydrogen-bonded networks of other alcohols. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. These models are valuable for predicting properties that are difficult or costly to measure experimentally.

Analysis of Hydrogen Bond Accepting Properties

The hydrogen bond accepting ability of this compound is a key property influencing its solubility and interaction with other molecules. As mentioned, the electron-withdrawing -CF3 group weakens the hydrogen bond acceptor strength of the oxygen atom. QSPR studies can be used to predict hydrogen bond acidity (α) and basicity (β) parameters, such as those in the Abraham model.

For this compound, a QSPR model would likely predict a relatively high α value, reflecting its strong hydrogen bond donor capability, and a low β value, indicating its weak hydrogen bond acceptor strength. These parameters are calculated based on molecular descriptors derived from the compound's structure, such as partial atomic charges, molecular surface area, and electronic parameters obtained from QM calculations.

| Hydrogen Bond Parameter | Predicted Value | Implication |

| Abraham α (H-bond acidity) | 0.65 | Strong hydrogen bond donor |

| Abraham β (H-bond basicity) | 0.20 | Weak hydrogen bond acceptor |

Note: The values in this table are illustrative predictions based on trends observed for similar fluorinated alcohols.

Prediction of Molecular Polarizabilities

Molecular polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. It is a fundamental property that influences intermolecular forces, particularly dispersion forces, and the refractive index of the material.

A QSPR model for predicting the average molecular polarizability (α) might take the following form:

α = c₀ + c₁ (MW) + c₂ (nF) + c₃ (logP) + ...

Where MW is the molecular weight, nF is the number of fluorine atoms, logP is the octanol-water partition coefficient, and cᵢ are coefficients determined from a regression analysis of a training set of molecules with known polarizabilities.

| Compound | Predicted Mean Polarizability (ų) |

| This compound | 10.5 |

| 3-Methylbutan-2-ol | 11.8 |

Note: The values are illustrative and show the expected trend of decreased polarizability upon fluorination.

Development and Refinement of Computational Models for Fluorinated Alcohols

The accurate computational modeling of fluorinated alcohols is a complex task due to the profound effects of fluorine substitution on the molecule's electronic structure and intermolecular interactions. Standard force fields often fail to capture the nuanced behavior of these compounds, necessitating the development and refinement of specialized models.

The introduction of fluorine atoms, particularly the trifluoromethyl group, significantly alters the properties of an alcohol. researchgate.net Fluorine's high electronegativity creates strong dipoles and influences the acidity of the hydroxyl proton, making fluorinated alcohols better proton donors than their non-fluorinated counterparts. researchgate.netaip.org This enhanced acidity and altered hydrogen-bonding capability are central challenges in developing accurate computational models. researchgate.netaip.org

Molecular dynamics (MD) simulations are a cornerstone in studying fluorinated alcohols, but their accuracy is entirely dependent on the quality of the underlying force field. aip.orgarxiv.org A force field is a set of parameters that defines the potential energy of a system of atoms and molecules, governing their interactions. For fluorinated compounds, these parameters must be carefully calibrated.

Key Challenges and Refinement Strategies

The development of robust computational models for fluorinated alcohols involves addressing several key challenges through specific refinement strategies.

| Challenge | Implication for Modeling | Refinement Strategy |

| Strong C-F Bond Polarity | The high electronegativity of fluorine creates a significant dipole moment, which is often poorly represented by standard, fixed-charge force fields. | Development of new potential functions based on high-level ab initio molecular orbital calculations to accurately capture electrostatic interactions. aip.org |

| Altered Hydrogen Bonding | Fluorination increases the acidity of the hydroxyl group, strengthening its hydrogen-bond donor capability. It also introduces weak C-F···H hydrogen bonds. researchgate.netaip.org | Re-parameterization of torsional and non-bonded terms (Lennard-Jones and Coulombic potentials) to correctly model the strength and geometry of hydrogen bonds. vanderbilt.edumdpi.com |

| Anisotropic Charge Distribution | The electron density around the fluorine and the attached carbon atom is not uniform, leading to directional interactions like halogen bonds that are critical in biological systems. nih.gov | Use of advanced charge models, such as implicitly polarized charge (IPolQ) schemes or polarizable force fields, that allow electron distribution to change in response to the local environment. nih.gov |

| Conformational Complexity | The bulky and electronegative trifluoromethyl group can influence the conformational preferences of the molecule. | Validation of torsional parameters by comparing simulated conformational energies and structures with quantum mechanical calculations and experimental data. vanderbilt.edu |

Approaches to Force Field Development

Several strategies are employed to create and validate force fields for fluorinated alcohols and related molecules.

Ab Initio Parameterization: This "first-principles" approach involves using quantum mechanical (QM) calculations to determine key parameters. For instance, researchers perform extensive QM calculations on various configurations of alcohol-water dimers to derive potential functions that describe their interaction energies accurately. aip.org This method was used to develop new potential functions for fluorinated isopropyl alcohols for use in molecular dynamics simulations. aip.org

Refinement Against Experimental Data: New or existing force fields are tested and refined by comparing simulation results with known experimental data. Properties such as liquid density, enthalpy of vaporization, and vapor pressure are calculated from simulations and benchmarked against measured values. vanderbilt.eduresearchgate.net The OPLS-AA (Optimized Potentials for Liquid Simulations) force field, for example, has been specifically parameterized for perfluoropolyethers by validating it against newly measured vapor pressure and density data. vanderbilt.edu

Coarse-Graining: For studying large systems over long timescales, all-atom simulations can be computationally prohibitive. Coarse-grained (CG) models, where groups of atoms are represented as single "beads," offer a solution. rsc.orgrsc.org Developing CG force fields for polar molecules like alcohols is challenging, but new algorithms have been created to optimize these models to reproduce key properties like density, surface tension, and solvation free energies with reasonable accuracy. rsc.org

Comparative Overview of Modeling Approaches

Different modeling approaches offer a trade-off between accuracy and computational cost, making them suitable for different types of scientific inquiry.

| Modeling Approach | Description | Key Advantage(s) | Key Limitation(s) |

| General-Purpose Force Fields (e.g., TraPPE-UA) | Use united-atom models where CHₓ groups are treated as single pseudo-atoms to reduce computational cost. mdpi.com | Computationally efficient, suitable for large systems and long simulations. | May lack accuracy for specific interactions, especially those involving the unique electrostatics of fluorine. mdpi.com |

| Refined All-Atom Force Fields (e.g., OPLS-AA, AMBER) | Explicitly model all atoms. Parameters are specifically derived or refined for fluorinated compounds using QM data and experimental validation. vanderbilt.edunih.gov | High accuracy in describing detailed molecular interactions, structures, and dynamics. nih.gov | Computationally expensive, limiting the size and timescale of simulations. |

| Polarizable Force Fields | Allow atomic charges to fluctuate in response to the local electric field, providing a more realistic description of electrostatic interactions. | Superior accuracy for systems where electronic polarization is significant, such as at interfaces or in highly polar environments. nih.gov | Very high computational cost, often requiring specialized software and hardware. youtube.com |

| Coarse-Grained (CG) Models | Represent groups of atoms as single interaction sites, drastically reducing the number of particles in the simulation. rsc.orgrsc.org | Enables the simulation of mesoscopic phenomena over very long timescales (microseconds to milliseconds). | Loss of fine-grained chemical detail; not suitable for studying specific atomic interactions. |

The ongoing development in these computational methods, from refined all-atom force fields to advanced machine-learning potentials, continues to enhance the ability of scientists to accurately simulate and understand the complex behavior of this compound and other fluorinated alcohols. nih.govyoutube.com

Exploration of Analogues and Derivatives of 1,1,1 Trifluoro 3 Methylbutan 2 Ol

Structural Variations and Homologs of Trifluorinated Butanols

Structural analogues of 1,1,1-trifluoro-3-methylbutan-2-ol involve variations in the arrangement and length of the carbon chain, as well as the position of the trifluoromethyl and hydroxyl groups. Homologs, which differ by a repeating unit such as a methylene group (-CH2-), have also been investigated.

These variations can significantly impact the molecule's steric and electronic properties. For example, moving the trifluoromethyl group to a different position on the butanol chain can alter the acidity of the hydroxyl proton and the reactivity of the alcohol. The synthesis of β-trifluoromethyl alcohols, for instance, has been achieved through methods like the transition-metal-free β-hydroxytrifluoromethylation of unactivated alkenes. organic-chemistry.org

Key structural variations include:

Positional Isomers: Moving the trifluoromethyl group to the C2, C3, or C4 position.

Chain Isomers: Introducing branching at different points on the butane chain, such as in 3,3-dimethyl-1,1,1-trifluorobutan-2-ol.

Homologs: Extending the carbon chain to create trifluorinated pentanols or hexanols.

Table 1: Examples of Structural Variations and Homologs

| Compound Name | CAS Number | Molecular Formula | Structural Feature |

|---|---|---|---|

| This compound | 382-02-5 | C₅H₉F₃O | Isopropyl group at C3 biosynth.comnih.gov |

| 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one | 2875067-31-3 | C₅H₇F₃O₂ | Contains an additional ketone group chemscene.com |

| 1,1,1-Trifluoro-2-methylbutan-2-ol | 382-04-7 | C₅H₉F₃O | Methyl group at C2 |

Synthesis and Reactivity of Trifluoromethylated Alcohols with Diverse Substituents

The synthesis of trifluoromethylated alcohols with a variety of substituents is a significant area of research, as these compounds are valuable building blocks in medicinal chemistry and materials science. nih.gov One of the most direct methods for synthesizing α-trifluoromethylated tertiary alcohols is the Friedel-Crafts alkylation reaction with trifluoromethyl ketones. nih.gov

The reactivity of these alcohols is heavily influenced by the electronic properties of the substituents. For instance, the presence of electron-donating or electron-withdrawing groups on an aromatic ring attached to the alcohol scaffold can affect reaction yields and mechanisms. nih.gov In the synthesis of certain α-trifluoromethyl tertiary alcohols, pyrrole rings with electron-donating groups at the 2-, 3-, or 4- positions react smoothly to give excellent yields. nih.gov Conversely, substituents that create steric hindrance can slow down reaction rates or necessitate harsher reaction conditions.

Recent synthetic strategies include:

Catalyst-Free Synthesis: A method for synthesizing α-trifluoromethylated tertiary alcohols bearing coumarins involves the reaction of 3-(trifluoroacetyl)coumarin with pyrrole under mild, catalyst-free conditions. nih.gov

Asymmetric Synthesis: Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce α-trifluoromethylated ketones, which can then be reduced to furnish alcohols with β-CF3-substituted stereogenic centers. organic-chemistry.org

Electrochemical Methods: Green, oxidant-free electrochemical approaches have been developed for the trifluoromethylation-formyloxylation of various alkenes. organic-chemistry.org

Functional Group Interconversions on the this compound Scaffold

The hydroxyl group of this compound is a versatile handle for a wide range of functional group interconversions (FGIs), a fundamental concept in organic synthesis. imperial.ac.uk These transformations allow for the conversion of the alcohol into other key functional groups, thereby expanding its synthetic utility.

Standard FGI reactions applicable to this scaffold include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one (B1213580). nih.govsigmaaldrich.com This can be achieved using various chromium-based reagents (like PCC or Jones' reagent) or milder, more selective methods like the Swern or Dess-Martin periodinane (DMP) oxidation. imperial.ac.ukfiveable.me

Conversion to Halides: The hydroxyl group can be replaced by a halogen (F, Cl, Br, I). For example, treatment with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can produce the bromide. vanderbilt.edu These transformations often proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon is chiral. ub.edu

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This is a common strategy for creating derivatives with modified properties.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Conversion to Sulfonate Esters: The alcohol can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters like tosylates or mesylates. vanderbilt.eduub.edu These are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions. vanderbilt.edu

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Secondary Alcohol (-CH(OH)-) | CrO₃/H₂SO₄ (Jones' Reagent) | Ketone (>C=O) | Oxidation |

| Secondary Alcohol (-CH(OH)-) | SOCl₂ (Thionyl chloride) | Chloroalkane (-CHCl-) | Nucleophilic Substitution |

| Secondary Alcohol (-CH(OH)-) | PBr₃ (Phosphorus tribromide) | Bromoalkane (-CHBr-) | Nucleophilic Substitution |

| Secondary Alcohol (-CH(OH)-) | CH₃COCl (Acetyl chloride) | Ester (-CH(OAc)-) | Esterification |

| Secondary Alcohol (-CH(OH)-) | 1) NaH; 2) CH₃I | Ether (-CH(OCH₃)-) | Williamson Ether Synthesis |

Comparative Studies with Non-Fluorinated Alcohol Analogues

Comparing this compound with its non-fluorinated analogue, 3-methylbutan-2-ol, reveals the profound impact of the trifluoromethyl (CF₃) group. The high electronegativity of the fluorine atoms creates a strong inductive effect, which alters the molecule's physical and chemical properties.

Key differences include:

Acidity: The CF₃ group is a strong electron-withdrawing group. This effect is transmitted through the carbon skeleton, polarizing the O-H bond and making the hydroxyl proton of this compound significantly more acidic than that of 3-methylbutan-2-ol.

Hydrogen Bonding: The increased acidity of the hydroxyl proton can influence its ability to act as a hydrogen bond donor.